Mahanimbilol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methyl-9H-carbazol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-15(2)8-7-9-16(3)12-13-19-22-20(14-17(4)23(19)25)18-10-5-6-11-21(18)24-22/h5-6,8,10-12,14,24-25H,7,9,13H2,1-4H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIAXXILAGJKE-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)CCC=C(C)C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169727 | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-13-9 | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77156-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Characterization, and Structural Elucidation of Mahanimbilol
Phytochemical Extraction and Fractionation Methodologies from Natural Sources
Phytochemical investigations of Murraya koenigii have shown the presence of various constituents, including alkaloids, carbohydrates, proteins, amino acids, saponins, flavonoids, and coumarins, with carbazole (B46965) alkaloids being major components jocpr.com. To isolate these compounds, including Mahanimbilol, different parts of the plant such as the bark, stem, and leaves are subjected to extraction using various solvents.
For instance, the bark of Murraya koenigii has been extracted with solvents like hexane (B92381) and dichloromethane (B109758) at room temperature. These extracts are then concentrated under reduced pressure to yield crude extracts jocpr.com. Similarly, the stem and seeds have been extracted with solvents such as methanol (B129727) and chloroform (B151607) tandfonline.comtandfonline.com.
Fractionation of these crude extracts is a crucial step to separate the complex mixture of compounds based on their polarity and other chemical properties. This is typically achieved using techniques like column chromatography jocpr.com.
Chromatographic Purification Techniques for this compound
Chromatographic techniques are essential for the purification of this compound from the crude plant extracts and their fractions. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase mbl.co.jp.
Column chromatography over silica (B1680970) gel is a commonly employed technique for the fractionation and purification of extracts containing this compound. Gradient solvent systems, such as mixtures of hexane, dichloromethane, and methanol, are used to elute compounds with varying polarities jocpr.com. For example, fractionation of a dichloromethane extract of M. koenigii bark by column chromatography and Thin Layer Chromatography (TLC) has afforded this compound jocpr.com. Similarly, purification of chloroform extracts from the stem and seed of M. koenigii has been carried out using repeated column chromatography and Preparative Thin Layer Chromatography (PTLC) tandfonline.comtandfonline.com.
The purity of isolated compounds can be confirmed by techniques such as TLC, where a single spot indicates a relatively pure compound researchgate.net.
Advanced Spectroscopic Approaches for this compound Structural Characterization
Once isolated and purified, the structural characterization of this compound is carried out using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the compound jocpr.comjocpr.com.
Spectroscopic methods, including NMR, IR, UV, and MS, are routinely used to elucidate the structures of isolated carbazole alkaloids from M. koenigii jocpr.comjocpr.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity
NMR spectroscopy is a powerful tool for determining the molecular architecture and connectivity of organic compounds like this compound concordia.casolubilityofthings.com. Both 1D and 2D NMR techniques are utilized.
Studies on the structural elucidation of carbazole alkaloids from M. koenigii, including this compound, have employed 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques such as DEPT, ¹H-¹H COSY, HMQC, and HMBC jocpr.com. ¹H NMR spectra provide information about the types of protons and their environments, including chemical shifts and coupling constants jocpr.comtandfonline.com. ¹³C NMR spectra reveal the different carbon environments in the molecule jocpr.com.
Detailed analysis of NMR data, including chemical shifts and correlation patterns observed in 2D NMR experiments, allows for the assignment of proton and carbon signals to specific positions within the this compound structure, thereby establishing its molecular framework and the connectivity of atoms jocpr.com. For instance, long-range couplings observed in HMBC spectra can confirm the positions of substituents on the carbazole ring system jocpr.com.
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can aid in structural confirmation concordia.casolubilityofthings.com.
LC-MS has been used to determine the molecular weight of this compound. The molecular weight of this compound has been deduced as C₂₃H₂₅NO by LC-MS, showing a molecular ion peak at m/z 332.2002 [M+H]⁺ jocpr.com. Other studies have reported the molecular formula as C₂₃H₂₇NO with a molecular weight of 333.5 g/mol nih.gov. Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization Mass Spectrometry (CI-MS) with NH₃ have also been used in the characterization of carbazole alkaloids from M. koenigii tandfonline.com. Analysis of the fragmentation pattern in the mass spectrum can provide further structural details.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification
UV-Vis and IR spectroscopy provide complementary information about the presence of chromophores (light-absorbing groups) and functional groups within the molecule concordia.casolubilityofthings.com.
UV spectra of this compound and other carbazole alkaloids from M. koenigii show characteristic absorbance bands that are indicative of the carbazole chromophore jocpr.comfoodchemistryjournal.com. For example, a C23-pyranocarbazole derivative showed characteristic UV absorbance at λmax 238 and 288 nm jocpr.com.
IR spectroscopy helps in identifying the functional groups present in this compound through characteristic absorption frequencies corresponding to different molecular vibrations concordia.casolubilityofthings.com. The IR spectrum of a related carbazole compound showed absorption bands indicating the presence of N-H, C-O, and C-H stretching researchgate.net. While specific IR data for this compound was not extensively detailed in the search results, IR spectroscopy is a standard technique used in conjunction with other spectroscopic methods for the structural characterization of these compounds jocpr.comjocpr.com.
Stereochemical Assignment and Determination of Absolute Configuration
The determination of stereochemistry and absolute configuration is crucial for fully characterizing a chiral compound. Stereochemistry refers to the spatial arrangement of atoms in a molecule, while absolute configuration (often denoted as R or S) specifies the exact spatial arrangement of substituents around a chiral center libretexts.orgwikipedia.org.
While the search results confirm the isolation and structural elucidation of this compound based on spectroscopic data, explicit details regarding the stereochemical assignment and determination of its absolute configuration were not prominently featured. The structural elucidation primarily focused on establishing the planar structure and connectivity using NMR and MS data jocpr.com. Techniques such as X-ray crystallography, optical rotatory dispersion, vibrational circular dichroism, or the use of chiral shift reagents in NMR can be employed to determine absolute configuration wikipedia.org. Further research may be required to specifically detail the methods used for the stereochemical assignment and determination of the absolute configuration of this compound.
Biosynthetic Pathways and Precursors of Mahanimbilol
Hypothesized Biogenetic Origins from Tryptophan and Terpenoid Precursors
The biogenetic origin of phyto-carbazole alkaloids is postulated to involve tryptophan, which provides the indole (B1671886) core of the carbazole (B46965) structure. mdpi.com The remaining carbon atoms and the attached side chains, particularly the prenyl or geranyl groups characteristic of many Murraya carbazole alkaloids like mahanimbilol, mahanimbine (B1675914), and girinimbine (B1212953), originate from terpenoid precursors. mdpi.comresearchgate.net This convergence of the shikimate pathway (yielding tryptophan) and the terpenoid pathway (yielding isoprenoid units) is a common theme in the biosynthesis of many plant alkaloids. mdpi.com
This compound possesses a geranyl side chain attached to the carbazole core. This suggests that a C10 geranyl diphosphate (B83284) unit, a product of the terpenoid pathway, is involved in its biosynthesis. The carbazole core itself is thought to be formed through a series of reactions starting from tryptophan or a derivative thereof. nih.gov
Enzymatic Steps and Intermediates in this compound Biosynthesis
While the precise enzymatic cascade leading specifically to this compound has not been fully elucidated in the provided search results, studies on the biosynthesis of related carbazole alkaloids in both plants and microorganisms offer insights into the likely enzymatic transformations involved. nih.govnih.gov
General steps in carbazole biosynthesis from tryptophan and terpenoid precursors are proposed to include:
Decarboxylation or modification of tryptophan to a reactive indole intermediate. nih.gov
Alkylation of the indole intermediate with a terpenoid pyrophosphate (such as geranyl diphosphate for this compound). This is a crucial step where the terpenoid moiety is attached to the carbazole precursor.
Cyclization reactions to form the fused ring system of the carbazole core. nih.govnih.gov
Further modifications such as hydroxylation, methylation, or other tailoring reactions to yield the specific carbazole alkaloid, such as the hydroxylation observed in this compound. mdpi.com
Research on bacterial carbazole biosynthesis, such as that of carquinostatin A, has identified enzymes involved in the formation of the carbazole skeleton through decarboxylative condensation and oxidative cyclization steps. nih.govnih.gov While these studies are in microorganisms, they provide enzymatic paradigms that may be relevant to plant carbazole biosynthesis. For instance, enzymes analogous to those catalyzing C-C bond formation between indole derivatives and acyl carriers or those performing oxidative cyclization could be involved in this compound biosynthesis in Murraya koenigii. nih.govnih.gov
This compound has been identified as a non-cyclized possible biogenetic precursor of mahanimbine. phytojournal.comresearchgate.netresearchgate.net This suggests that a late-stage enzymatic cyclization of the geranyl side chain in this compound could lead to the formation of the pyran ring present in mahanimbine.
Comparative Biosynthetic Analysis with Related Carbazole Alkaloids (e.g., Mahanimbine, Girinimbine)
This compound, mahanimbine, and girinimbine are all carbazole alkaloids found in Murraya koenigii. phytojournal.comresearchgate.nettandfonline.com Their structural similarities and co-occurrence suggest shared biosynthetic origins and pathways. Mahanimbine and girinimbine are pyranocarbazole alkaloids, characterized by the presence of a fused pyran ring. japsonline.com this compound, in contrast, lacks this pyran ring and features an open geranyl side chain. researchgate.net
The proposed biogenetic relationship suggests that this compound serves as a precursor to mahanimbine. phytojournal.comresearchgate.netresearchgate.net This implies that the biosynthetic pathway to mahanimbine likely proceeds through the formation of this compound, followed by an enzymatic cyclization event that closes the pyran ring. Similarly, girinimbine, which has a shorter prenyl side chain (derived from dimethylallyl pyrophosphate or isopentenyl pyrophosphate), is proposed to have a similar non-cyclized precursor, girinimbilol. phytojournal.comresearchgate.netresearchgate.net
The comparative analysis highlights that the divergence in the structures of this compound, Mahanimbine, and Girinimbine likely arises from differences in the terpenoid precursor incorporated (geranyl diphosphate for this compound and Mahanimbine, compared to a C5 unit for Girinimbine) and the presence or absence of a subsequent enzymatic cyclization step to form the pyran ring. researchgate.netresearchgate.net
Chemical Synthesis and Derivative Generation of Mahanimbilol
Strategies for Total Synthesis of Mahanimbilol Scaffolds
The total synthesis of this compound and related pyrano-[3,2-a]-carbazole alkaloids is conceptually divided into two primary phases: the construction of the foundational 2-hydroxy-3-methylcarbazole core and the subsequent annulation of the monoterpenoid pyran ring.
Early approaches to the carbazole (B46965) framework often relied on classical methods such as the Fischer-Borsche synthesis, which involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative to form a tetrahydrocarbazole that can be later aromatized. More contemporary and versatile strategies frequently employ transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, in particular, have become a powerful tool for forging the key C-C and C-N bonds required to assemble the tricyclic carbazole system from simpler biaryl precursors. nih.govwvu.eduoup.com These methods offer high efficiency and broad functional group tolerance. nih.gov
Once the substituted 2-hydroxy-3-methylcarbazole intermediate is secured, the final key step is the introduction of the pyran ring. A common and biomimetically inspired strategy involves the condensation of the phenolic carbazole with a prenyl unit equivalent, such as citral. nih.gov This reaction, often carried out in a solvent like pyridine (B92270) at reflux, mimics the proposed biosynthetic geranylation and subsequent cyclization, yielding the complete pyranocarbazole scaffold. nih.gov
Semisynthetic Modifications and Derivatization of this compound
Naturally occurring this compound and its close analog mahanimbine (B1675914) serve as valuable starting materials for semisynthesis, allowing for the creation of derivatives that are difficult to access through total synthesis and enabling the exploration of structure-activity relationships.
Regioselective reactions allow chemists to modify a specific site on the complex this compound scaffold. Acid catalysis is a prominent strategy for achieving regioselective transformations. For instance, the treatment of mahanimbine with Brønsted or Lewis acids can initiate controlled rearrangements. rsc.org A notable example is the regioselective hydration of the olefin in the related compound curryanin, using reagents like meta-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed epoxide opening, to form murrayazolinine, which features a hydroxyl group at a specific position. nih.gov Furthermore, the isomerization of curryanin to isocyclomahanimbine can be achieved, demonstrating control over the placement of double bonds within the polycyclic framework. nih.gov
A primary goal of derivatization is to discover new analogs with improved or novel biological activities. Semisynthetic modifications of the mahanimbine scaffold have led to compounds with significant therapeutic potential. In one study, derivatives created through a POCl₃-mediated reaction were screened for anti-parasitic activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Several new pyranocarbazole derivatives generated through this method exhibited potent antiplasmodial activity, with IC₅₀ values in the low micromolar range. researchgate.net Another line of investigation found that a novel derivative generated through a Vilsmeier-Haack reaction on (+)-S-mahanimbine showed significant activation of the Notch signaling pathway, a critical pathway in cell development and disease. rsc.org These findings underscore how semisynthetic modifications can unlock new pharmacological applications for the this compound core structure.
| Parent Compound | Modification/Reaction | Resulting Derivative(s) | Observed Bioactivity Enhancement | Reference |
|---|---|---|---|---|
| (+)-S-Mahanimbine | POCl₃-mediated rearrangement | Novel pyranocarbazole derivatives | Potent antiplasmodial activity (IC₅₀ = 2.7-4.5 µM) | researchgate.net |
| (+)-S-Mahanimbine | Vilsmeier-Haack reaction | Tetracyclic carbazole derivative | Prominent Notch signaling pathway activation (EC₅₀ = 0.85 µM) | rsc.org |
| Mahanimbicine | Topical application in wound model | N/A (in vivo study) | High rate of collagen deposition and accelerated wound healing | nih.gov |
Catalytic Methodologies in this compound-Related Synthesis
Modern catalytic methods are central to the efficient and selective synthesis of this compound and its analogs. These approaches offer advantages in terms of yield, atom economy, and the ability to perform transformations under milder conditions.
Palladium-catalyzed reactions are particularly crucial for the construction of the carbazole core. doaj.org Strategies include the intramolecular oxidative cyclization of N,N-diarylamines, where a palladium(II) catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) facilitates a double C-H bond activation to form the final ring. oup.com To make the process catalytic, a co-oxidant such as copper(II) acetate is often employed to reoxidize the Pd(0) intermediate back to the active Pd(II) state. oup.comnih.gov Other palladium-catalyzed approaches involve coupling reactions like the Stille coupling to first form a 2-aryl-2-cyclohexenone intermediate, which then undergoes a reductive N-heteroannulation to yield a carbazolone precursor. wvu.edu
Lewis and Brønsted acids are essential for promoting key annulation and rearrangement reactions. The Lewis acid phosphorus oxychloride (POCl₃) has been effectively used to mediate the cyclization and rearrangement of mahanimbine into a variety of other structurally diverse alkaloids. rsc.orgresearchgate.net Boronic acids have also emerged as mild and effective catalysts for the annulation of the pyran ring. nih.gov For example, a phenylboronic acid can catalyze the reaction between a hydroxycarbazole and citral, providing a short and high-yielding route to the pyranocarbazole skeleton. nih.gov More recently, sustainable methods such as copper(II)-mediated photoredox catalysis have been applied to convert mahanimbine into the more complex bicyclomahanimbine, showcasing the evolution toward more environmentally benign synthetic strategies. nih.govresearchgate.net
| Catalyst Type | Example Catalyst(s) | Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd/C | C-H Activation, C-N Coupling, Aromatization | Construction of the core carbazole framework | oup.comnih.gov |
| Lewis Acid | POCl₃, AlCl₃ | Cyclization, Rearrangement | Formation of pyran ring and rearrangement to complex analogs | rsc.orgnih.gov |
| Brønsted Acid / Organocatalyst | Phenylboronic Acid | Pyran Ring Annulation | Catalyzes the condensation of a hydroxycarbazole with citral | nih.gov |
| Photoredox Catalyst | Cu(OTf)₂ | [2+2] Cycloaddition | Sustainable ring annulation to form bicyclic structures | nih.gov |
Divergent Synthetic Pathways to this compound and its Analogs
Divergent synthesis is a powerful strategy that enables the creation of a large collection of related natural products from a single, common intermediate. nih.govnih.gov This approach is particularly well-suited for the pyranocarbazole family, given their shared core structure and varied peripheral decorations.
Mahanimbine itself is an excellent example of a "pluripotent" intermediate that can be directed down multiple synthetic pathways to generate a library of other complex alkaloids. nih.govresearchgate.net A landmark demonstration of this concept involves the treatment of (+)-S-mahanimbine with phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net This single reaction condition triggers a cascade of rearrangements and oxidative cyclizations, transforming the relatively simple precursor into at least twelve different products, including known natural products like isocyclomahanimbine, curryanin, bicyclomahanimbine, and murrayazolinine, as well as several previously unknown structures. rsc.org This powerful transformation highlights how subtle energetic biases can be exploited to access immense structural diversity from one starting material.
A broader divergent strategy involves the initial synthesis of a library of functionalized carbazole scaffolds. These intermediates can then be subjected to late-stage diversification. For example, different pyran ring annulation reactions can be applied, or various functional groups on the carbazole core can be manipulated, leading to a wide array of both natural and unnatural alkaloids. researchgate.net This approach allows for systematic exploration of the chemical space around the this compound scaffold for drug discovery and other applications.
Biological Activities and Molecular Mechanisms of Action of Mahanimbilol
Investigation of Anti-Proliferative and Apoptotic Mechanisms in Cellular Models
A thorough review of scientific literature reveals a notable absence of studies specifically investigating the anti-proliferative and apoptotic mechanisms of Mahanimbilol in cellular models. Consequently, there is no available data on its direct effects on cell cycle progression, the induction of programmed cell death, or the modulation of key cellular signaling cascades.
Cell Cycle Perturbation Studies
There is currently no specific scientific evidence or published research that details studies on the perturbation of the cell cycle by the isolated compound this compound.
Induction of Programmed Cell Death (Apoptosis) Pathways
The scientific literature lacks specific studies focused on the induction of apoptotic pathways in any cell line as a direct result of treatment with this compound.
Modulation of Cellular Signaling Cascades (e.g., AKT/mTOR, STAT3 Pathways)
There are no specific research findings available that describe the modulation of cellular signaling cascades, such as the AKT/mTOR or STAT3 pathways, by this compound.
Antimicrobial and Antiparasitic Efficacy Studies
Investigations into the antimicrobial and antiparasitic properties of this compound have yielded specific, albeit limited, results. The primary focus of existing research has been on its activity against protozoan parasites, with some studies exploring its potential as a lead compound for enhanced derivatives.
Antibacterial and Antifungal Activity Assessment
While various carbazole (B46965) alkaloids isolated from Murraya koenigii have been assessed for their antimicrobial properties, specific data detailing the antibacterial and antifungal activity of isolated this compound is not available in the current body of scientific literature. Studies have tended to focus on crude extracts or other, more abundant, carbazole alkaloids from the plant.
Antitrichomonal Activity and Enhanced Derivatives
Research has confirmed the antiparasitic efficacy of this compound against the protozoan parasite Trichomonas gallinae. In a comparative study of carbazole alkaloids, this compound demonstrated notable activity. The study highlighted that the chemical modification of this compound could significantly enhance its potency. Specifically, the acetylation of this compound resulted in a derivative with improved antitrichomonal activity. nih.gov
One study quantified the activity of several carbazole alkaloids and their derivatives, providing specific IC₅₀ (half-maximal inhibitory concentration) values against T. gallinae. While Girinimbine (B1212953) and Girinimbilol were identified as the most active of the naturally occurring compounds tested, the study demonstrated that chemical modification of this compound could enhance its efficacy. nih.gov Acetylation of this compound improved its IC₅₀ value, indicating that its structural backbone is a viable candidate for the development of more potent antiparasitic agents. nih.gov
Table 1: Antitrichomonal Activity of this compound and its Derivative
| Compound | Target Organism | IC₅₀ (μg/ml) | Notes |
| This compound | Trichomonas gallinae | Not specified, but activity was confirmed | Activity was less potent than Girinimbine or Girinimbilol in this study. |
| Acetylated this compound | Trichomonas gallinae | 1.08 | Activity was improved compared to the parent compound. nih.gov |
Antiviral Potential (e.g., HIV-inhibitory Activity and Reverse Transcriptase Modulation)
Carbazole alkaloids as a chemical class have been identified for their potential antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.gov The mechanisms underlying the anti-HIV effects of natural compounds can be diverse, often involving the inhibition of key viral enzymes essential for the replication cycle of the virus. ajphs.com
One of the most critical targets in anti-HIV therapy is the enzyme reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. mdpi.com Natural products are a significant source of compounds that can inhibit HIV-1 RT. ajphs.com
While specific studies detailing the direct inhibitory activity of this compound against HIV or its reverse transcriptase enzyme are not extensively documented, the known anti-HIV activity of the broader carbazole alkaloid family suggests this as a potential area for future investigation. nih.gov Research into plant-derived compounds often reveals inhibition of viral entry, replication, or key enzymatic processes. nih.govresearchgate.net Further studies are required to determine if this compound shares these antiviral properties and to elucidate its specific mechanism of action, such as the potential modulation of reverse transcriptase.
Enzyme Inhibition Profiles and Kinetic Characterization
The inhibition of enzymes is a primary mechanism through which many natural compounds exert their therapeutic effects. nih.gov Carbazole alkaloids isolated from Murraya koenigii have demonstrated inhibitory activity against a range of enzymes, including those involved in metabolic regulation and neurological processes, such as α-amylase, α-glucosidase, and acetylcholinesterase. pdn.ac.lkistanbul.edu.tr
The specificity and potency of an inhibitor are critical determinants of its therapeutic potential. These are often quantified by parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%, and the inhibition constant (Ki), which describes the binding affinity between the inhibitor and the enzyme. nih.govnih.gov
For instance, studies on related carbazole alkaloids have shown specific and potent inhibition of certain enzymes. Mahanimbine (B1675914), a major alkaloid from M. koenigii, displays non-competitive inhibition against acetylcholinesterase, while another compound, murrayanol (B1588781), has been shown to inhibit human prostaglandin (B15479496) H synthase-1 and -2 (hPGHS-1 and hPGHS-2), also known as cyclooxygenase-1 and -2 (COX-1 and COX-2). mdpi.comnih.gov
Currently, there is a lack of specific data in the scientific literature detailing the enzyme inhibition profile of this compound, including its target specificity and potency (IC50 or Ki values) against specific enzymes. Research is needed to isolate this compound and screen it against a panel of enzymes to characterize its inhibitory activities.
Understanding the mechanism of enzyme inhibition provides crucial insights into how a compound functions at a molecular level. Inhibition can be broadly categorized as competitive, non-competitive, uncompetitive, or mixed, each affecting the enzyme's kinetic parameters (Vmax and Km) in a distinct way. khanacademy.orgfiveable.me
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax. khanacademy.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This decreases the Vmax without affecting the Km. khanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. khanacademy.org
Kinetic studies, often visualized using Michaelis-Menten or Lineweaver-Burk plots, are essential for determining the mode of inhibition. khanacademy.org For example, kinetic analysis revealed that the related alkaloid mahanimbine acts as a non-competitive inhibitor of acetylcholinesterase. mdpi.com However, specific enzyme kinetic studies for this compound have not been reported. Elucidating the kinetic characterization and binding mechanism of this compound with potential enzyme targets would be a critical step in understanding its pharmacological potential. nih.govmdpi.com
Identification of Direct Molecular Targets through Ligand-Binding and Proteomics Approaches
Identifying the direct molecular targets of a bioactive compound is a fundamental step in drug discovery and chemical biology. Modern chemo-proteomic strategies offer powerful, unbiased approaches to achieve this. nih.gov Techniques such as thermal proteome profiling (TPP) and affinity-based protein profiling (AfBPP) allow for the global identification of protein targets that directly interact with a small molecule within the complex environment of a cell lysate or living cells. nih.govdundee.ac.uk
TPP, for example, is based on the principle that the binding of a ligand (like a drug or natural compound) can alter the thermal stability of its protein target. By using quantitative mass spectrometry to monitor these stability changes across thousands of proteins, direct targets can be identified. nih.govdundee.ac.uk
While these advanced proteomics approaches have been successfully applied to identify the targets of other natural products, there is no published research indicating that such methods have been used to identify the direct molecular interactors of this compound. nih.gov The application of these unbiased, system-wide techniques would be invaluable in discovering the specific proteins and pathways modulated by this compound, thereby revealing its precise mechanism of action.
Exploration of Other Reported Biological Activities (e.g., Anti-inflammatory)
Beyond antiviral and enzyme inhibitory activities, carbazole alkaloids from Murraya koenigii are well-regarded for their anti-inflammatory properties. nih.govrsc.orgnih.gov Inflammation is a complex biological response involving various enzymes and signaling molecules. Key enzymes in the inflammatory cascade include cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.govacademicjournals.org
Several carbazole alkaloids have demonstrated the ability to inhibit these inflammatory pathways. For instance, murrayanol inhibits COX-1 and COX-2 enzymes, and other alkaloids from M. koenigii have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. nih.govrsc.orgsci-hub.st The related compound girinimbine has also demonstrated anti-inflammatory action through the inhibition of cyclooxygenase. nih.gov
Given the established anti-inflammatory profile of its chemical class, it is plausible that this compound also possesses anti-inflammatory activity. This potential could be mediated through the inhibition of key pro-inflammatory enzymes like COX or LOX. nih.govresearchgate.net However, specific studies to confirm and quantify the anti-inflammatory effects of this compound and to determine its mechanism of action are currently lacking in the available literature.
Table of Reported Enzyme Inhibition by Selected Carbazole Alkaloids As specific data for this compound is not available, the following table summarizes findings for related compounds to illustrate the potential activities of this chemical class.
| Compound Name | Enzyme Target | Inhibition Type | Potency (IC50) | Source |
| Mahanimbine | Acetylcholinesterase | Non-competitive | 0.03 mg/mL | nih.govmdpi.com |
| Mahanimbine | α-Amylase | - | Appreciable | |
| Mahanimbine | α-Glucosidase | - | Weak | |
| Murrayanol | hPGHS-1 (COX-1) | - | 109 µg/mL | nih.gov |
| Murrayanol | hPGHS-2 (COX-2) | - | 218 µg/mL | nih.gov |
| (+)-(R) Mahanine (B1683992) | α-Glucosidase | - | 52.9 µg/mL | pdn.ac.lk |
| (+)-(R) Mahanine | Acetylcholinesterase | - | 29.7 µg/mL | pdn.ac.lk |
Note: The table is for illustrative purposes regarding the activities of related compounds, as direct enzyme inhibition data for this compound is not currently available in published literature.
Structure Activity Relationship Sar Studies of Mahanimbilol and Its Analogs
Correlation Between Structural Motifs and Biological Potency
Studies on carbazole (B46965) alkaloids from Murraya koenigii, including Mahanimbilol, have explored their anti-cancer potential. japsonline.com Research indicates that the presence and position of substituents on the carbazole core and the attached prenyl or geranyl side chains can significantly impact activity. For instance, acetylation of this compound has been reported to improve its activity in certain contexts. researchgate.netresearchgate.net While specific detailed SAR data for this compound itself is limited in the provided search results, related carbazole alkaloids like mahanine (B1683992), isomahanine, and mahanimbine (B1675914) have been more extensively studied for their anti-cancer SAR against various cell lines. researchgate.net These studies on related compounds provide insights into the general structural requirements for activity within the carbazole alkaloid class.
Rational Design of this compound Analogs Based on SAR Data
The rational design of analogs involves using SAR information to guide the synthesis of new compounds with predicted improved properties. Although direct examples of rational design specifically centered on modifying this compound based on detailed SAR from the provided results are not explicitly detailed, the broader research on carbazole alkaloids from Murraya koenigii suggests this approach is being pursued. The identification of active structural motifs in related compounds like mahanine and mahanimbine can inform the design of this compound analogs with potentially enhanced anti-cancer or other activities. researchgate.net The synthesis of prenyl- and geranyl-substituted carbazole alkaloids, including this compound, highlights the interest in exploring variations of these side chains and their impact on biological effects. dntb.gov.ua
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods play a significant role in modern SAR analysis and rational drug design. Molecular docking is a technique used to predict how a molecule like this compound binds to a specific biological target, such as a protein. biorxiv.orgnih.gov This can provide insights into the key interactions driving the biological activity. Studies have utilized molecular docking to investigate the interaction of carbazole alkaloids from Murraya koenigii, including this compound, with proteins like MCP-1, suggesting their potential as therapeutic agents. ijcrar.comijcrar.com Molecular docking studies have also been performed to identify potential drug targets and evaluate the binding affinity of compounds like this compound. biorxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) is another computational approach that builds mathematical models correlating structural descriptors of compounds with their biological activity. nih.gov While the provided searches mention QSAR in the context of other compound classes like chalcones and flavone (B191248) derivatives, and generally discuss its use in predicting biological activity collaborativedrug.comresearchgate.netijcrar.com, a specific QSAR model developed for this compound or its direct analogs was not prominently featured. However, the application of QSAR to related carbazole alkaloids or similar scaffolds could contribute to understanding the structural parameters influencing this compound's activity and guide the design of new analogs.
The combination of experimental SAR data and computational approaches like molecular docking and QSAR is a powerful strategy for elucidating the mechanisms of action and optimizing the biological potency of this compound and its derivatives.
Advanced Research Perspectives and Methodological Innovations
Omics Technologies in Elucidating Mahanimbilol's Biological Impact
Metabolomics Profiling of this compound-Treated Systems
Metabolomics involves the comprehensive study of all metabolites within a biological system. This can help identify changes in metabolic pathways in response to a compound like this compound. Research on Murraya koenigii, the plant source of this compound, has utilized metabolomics to identify various metabolites present in different parts of the plant. For instance, a metabolomics study identified 133 metabolites in the fruit pulps, seeds, and leaves of M. koenigii, providing a detailed metabolic profile of the plant itself. researchgate.net Techniques such as NMR and MS-based metabolomics are commonly used in plant metabolomics to identify and quantify metabolites and study metabolic pathways. nih.govnih.gov While direct metabolomics profiling of systems treated with isolated this compound is not explicitly detailed in the search results, such studies could reveal how this compound perturbs cellular metabolism, identifying affected pathways and potential biomarkers of its activity.
Proteomics and Transcriptomics for Pathway Analysis
Proteomics and transcriptomics provide insights into the protein and gene expression profiles, respectively, of biological systems. These technologies are crucial for understanding the molecular pathways influenced by a compound. Transcriptome analysis of Murraya koenigii has been conducted to study gene expression during leaf development and to understand the molecular mechanisms underlying the biosynthesis of active ingredients. researchgate.netnih.gov For example, integrated transcriptomics and metabolomics studies have been used to identify key genes and metabolites in the flavonoid biosynthesis pathway in other medicinal plants. nih.gov Proteomics studies, such as the purification and characterization of an antioxidant protein from curry leaves, demonstrate the application of protein analysis techniques in research related to M. koenigii. researchgate.net While specific proteomics or transcriptomics studies directly investigating the effects of this compound treatment on biological systems are not prominently featured in the search results, these methods could be applied to identify proteins or genes whose expression levels are altered by this compound, thereby elucidating its molecular targets and affected signaling pathways.
Advanced Computational Chemistry for this compound Research
Computational chemistry techniques, particularly in silico methods and molecular dynamics simulations, are powerful tools for predicting the bioactivity of compounds and understanding their interactions with biological targets at an atomic level. These methods can complement experimental studies and guide further research directions.
In Silico Prediction of Bioactivity
Molecular Dynamics Simulations of Protein-Mahanimbilol Interactions
Molecular dynamics (MD) simulations provide dynamic insights into the interactions between molecules, such as a small molecule like this compound and a protein target, over time. These simulations can reveal the stability of the complex, key residues involved in binding, and conformational changes upon interaction. While no specific MD simulation studies of this compound interacting with a protein were found in the immediate search results, MD simulations are widely used to study protein-protein interactions, protein-ligand binding, and the dynamics of biological macromolecules. frontiersin.orgmdpi.comnih.govresearchgate.netscielo.org.za Applying MD simulations to this compound could provide detailed information about its binding mode, affinity, and the dynamic behavior of the protein-ligand complex, offering a deeper understanding of the interactions predicted by docking studies.
Emerging Analytical and Bioassay Platforms for Natural Product Research
The field of natural product research benefits from continuous advancements in analytical techniques for the isolation, characterization, and quantification of compounds, as well as the development of novel bioassay platforms for evaluating their biological activities. Spectroscopic methods like NMR, IR, UV, and MS are fundamental for the structural characterization of natural products, including this compound and other carbazole (B46965) alkaloids isolated from Murraya koenigii. researchgate.netresearchgate.net Chromatographic techniques, such as HPLC, are also crucial for the isolation and purification of these compounds. researchgate.netijpsr.com Emerging analytical methods for volatile natural products, including various GC-MS techniques, address the challenges of detecting and identifying compounds present in low concentrations. rsc.org Novel bioassay platforms, such as multidimensional digital bioassays, are being developed to enable high-throughput and detailed analysis of biological interactions at the single-molecule level, which could be valuable for assessing the activity of natural products like this compound against various targets. nih.gov These advancements in analytical and bioassay technologies facilitate more efficient and in-depth investigations into the properties and activities of natural compounds.
Future Directions in this compound Research and Chemical Biology
This compound, a carbazole alkaloid isolated from Murraya koenigii, has been identified alongside other related compounds such as mahanimbine (B1675914) and girinimbine (B1212953). phytojournal.comjocpr.com Research into these carbazole alkaloids has revealed a range of biological activities, including antioxidant, antimicrobial, and potential anticancer properties. phytojournal.commedcraveonline.comnih.govetflin.com While studies have explored the activities of various Murraya koenigii extracts and some of its major carbazole alkaloids like mahanimbine, specific detailed research focusing solely on the future directions and chemical biology of this compound is still an evolving area.
Future research directions for this compound could involve a deeper exploration of its specific mechanisms of action at the molecular level, a key aspect of chemical biology. Chemical biology approaches utilize chemical tools and techniques to study and manipulate biological systems, aiming to understand molecular mechanisms in health and disease. ku.dktue.nlucr.edursc.org Given that this compound is a natural product with reported biological relevance, applying chemical biology methodologies could help elucidate its interactions with specific biological targets, such as proteins or enzymes. ku.dktue.nlucr.edu
Detailed research findings on this compound itself are less extensive compared to some other carbazole alkaloids from Murraya koenigii. However, studies on related compounds provide insights into potential avenues. For instance, mahanimbine has shown effects on blood glucose and serum lipid profiles in diabetic rats and exhibited inhibitory effects on alpha amylase and alpha glucosidase in vitro. researchgate.net It has also demonstrated apoptotic effects on malignant cell lines and inhibited the cell cycle. researchgate.net Another study indicated that the activity of this compound, along with girinimbilol, was improved by acetylation in anthelmintic activity assays, suggesting that chemical modifications could enhance its biological properties. researchgate.netafjbs.com This highlights a potential future direction in chemical biology: the synthesis of this compound derivatives to investigate structure-activity relationships and potentially develop more potent or selective compounds.
Further research could focus on:
Target Identification: Using chemical probes derived from this compound to identify and validate its specific protein or cellular targets. This would involve techniques common in chemical biology, such as activity-based protein profiling or pull-down assays. ku.dkucr.edu
Mechanism Elucidation: Detailed biochemical and cell-based assays to understand the precise pathways and molecular events influenced by this compound binding to its targets. ku.dkucr.edu
Biosynthesis and Metabolic Engineering: Investigating the biosynthetic pathway of this compound in Murraya koenigii could open avenues for metabolic engineering to enhance its production or create novel analogs. rsc.org
Exploration of Synergistic Effects: Studying how this compound interacts with other compounds present in Murraya koenigii extracts, or with conventional therapeutic agents, using chemical biology tools to understand potential synergistic or antagonistic effects.
While specific quantitative data solely on this compound's interaction with defined biological targets is limited in the provided search results, the broader research on Murraya koenigii carbazoles suggests that these compounds interact with various biological systems. medcraveonline.comnih.govetflin.com Future chemical biology studies on this compound would aim to generate such specific data.
An example of data that future research might generate could be presented in a table format, detailing the binding affinity of this compound to a newly identified protein target, or its effect on the activity of a specific enzyme.
| Potential Biological Target | Type of Interaction | Binding Affinity (e.g., IC50, Kd) | Observed Effect |
| [Future Research Finding - Protein X] | [e.g., Enzyme Inhibition, Receptor Binding] | [Quantitative Value] | [e.g., Reduced Enzyme Activity, Activation/Inhibition of Pathway] |
| [Future Research Finding - Pathway Y] | [e.g., Modulation of Signaling Cascade] | [Quantitative Value] | [e.g., Upregulation/Downregulation of Signaling Molecules] |
This table represents the type of detailed research findings that would be crucial for advancing the understanding of this compound within the field of chemical biology.
Q & A
Q. How should researchers address ethical and data-sharing challenges in this compound trials?
- Answer : Pre-register protocols on ClinicalTrials.gov and share de-identified data via repositories like Zenodo. Use controlled access to prevent misuse, and retain raw data for 10 years . Disclose conflicts of interest and adhere to CONSORT reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
